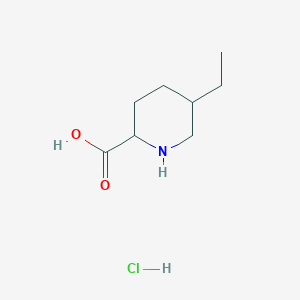

5-Ethylpiperidine-2-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of carboxylic acids, such as this compound, often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

科学的研究の応用

Synthesis and Potential Anticancer Applications

The research on pyridooxazines and pyridothiazines, involving the manipulation of similar nitrogen-containing heterocycles, highlights their potential application in anticancer drug development. Such compounds have been tested for their effects on the proliferation and survival of cancer cells in vitro and in mouse models, suggesting that derivatives of piperidine and pyridine, like "5-Ethylpiperidine-2-carboxylic acid; hydrochloride," could also find relevance in the synthesis of anticancer agents (Temple et al., 1983).

Stereochemistry in Drug Synthesis

The stereochemical manipulation of piperidine derivatives, as seen in the stereoselective synthesis of pipecolic acid derivatives, illustrates the critical role of stereochemistry in the development of pharmaceuticals. Such research demonstrates the utility of structurally similar compounds in synthesizing key intermediates for further pharmaceutical applications (Purkayastha et al., 2010).

Bioconjugation Techniques

Studies on the mechanism of amide formation using carbodiimide highlight the importance of such chemical reactions in bioconjugation, which is pivotal in drug conjugate development and biomolecule labeling. This underscores the potential application of "5-Ethylpiperidine-2-carboxylic acid; hydrochloride" in facilitating bioconjugation reactions in aqueous media, contributing to the development of bioactive conjugates and drug delivery systems (Nakajima & Ikada, 1995).

Antimicrobial Agent Development

The synthesis and evaluation of pyridonecarboxylic acids and their derivatives as antibacterial agents indicate the potential of nitrogen-containing heterocycles in developing new antimicrobial therapies. Research in this domain shows how modifications to the molecular structure, including the introduction of various substituents, can significantly affect antibacterial activity, suggesting similar possibilities for compounds like "5-Ethylpiperidine-2-carboxylic acid; hydrochloride" (Egawa et al., 1984).

作用機序

Target of Action

Piperidine derivatives, which this compound is a part of, are known to have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Pathways

Piperidine and its derivatives, including 5-Ethylpiperidine-2-carboxylic acid hydrochloride, are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

将来の方向性

Piperidine derivatives, such as 5-Ethylpiperidine-2-carboxylic acid;hydrochloride, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

特性

IUPAC Name |

5-ethylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMMTXISGBKPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)